

Application Notes: High-Yield Isolation of Karanjin from Pongamia pinnata Seeds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Karanjin*

Cat. No.: *B1673290*

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Introduction

Karanjin (C₁₈H₁₂O₄) is a furanoflavonoid and the primary bioactive compound found in the seeds of the Pongamia pinnata tree, also known as Karanja or Indian beech.[1][2] This molecule has garnered significant interest from the pharmaceutical and agrochemical industries due to its wide range of pharmacological properties, including anti-inflammatory, anti-ulcerogenic, antioxidant, and hypoglycemic effects.[1] Furthermore, **Karanjin** has demonstrated insecticidal and pesticidal activities.[1][3] Given its therapeutic and commercial potential, the development of efficient and high-yield methods for its isolation and purification is of critical importance for researchers, scientists, and drug development professionals.

Pongamia pinnata seeds are a rich source of oil (33-36%) and flavonoids (5-6%).[4] Various methods have been developed for the extraction and isolation of **Karanjin**, ranging from traditional solvent extraction to more advanced techniques like ultrasound-assisted extraction (UAE). The choice of method often depends on the desired yield, purity, scalability, and economic feasibility.

This document provides detailed protocols for high-yield isolation of **Karanjin** from Pongamia pinnata seeds, summarizes quantitative data from various extraction techniques, and includes workflows for laboratory and potential scale-up operations.

Data Presentation: Comparison of Karanjin Isolation Methods

The following tables summarize quantitative data from different studies on the isolation of **Karanjin**, providing a comparative overview of their efficiency.

Table 1: **Karanjin** Yield from Various Extraction Techniques

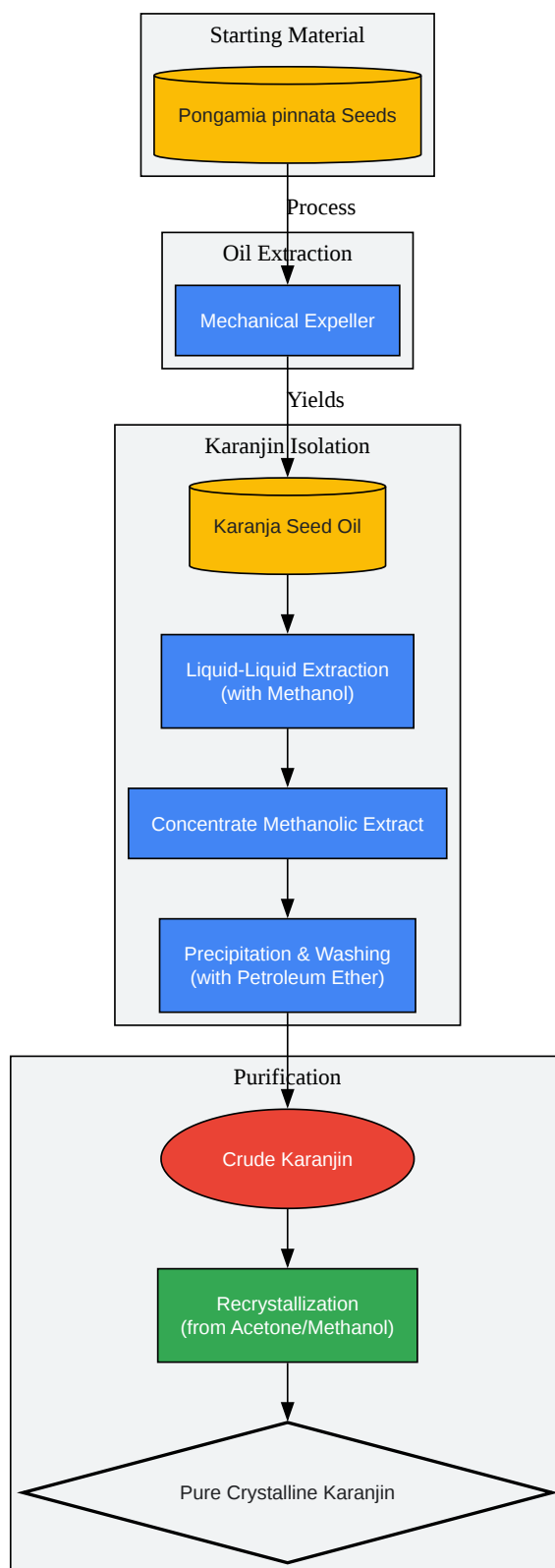
Extraction Technique	Solvent(s)	Starting Material	Yield	Purity	Reference
Liquid-Liquid Extraction & Recrystallization	Methanol, Acetone	Karanja Seed Oil	2.5 g / L of oil	Crystalline	[4]
Liquid-Liquid Extraction, Partitioning & Crystallization	Methanol, Petroleum Ether	Karanja Seed Oil	Not specified	98%	[1]
Ultrasound-Assisted Extraction (Optimized)	Methanol	P. pinnata Seeds	8.33% w/w	Not specified	[5]
Soxhlet Extraction	Methanol	P. pinnata Seeds	6.47% w/w	Not specified	[5]
Reflux Extraction	Methanol	P. pinnata Seeds	6.14% w/w	Not specified	[5]
Maceration	Methanol	P. pinnata Seeds	5.73% w/w	Not specified	[5]
Soxhlet Extraction	Petroleum Ether	Karanj Seed Cake	0.18% (from 0.19% initial)	Not specified	[6]

Table 2: Analytical Parameters for **Karanjin** Identification

Analytical Method	Parameters	Observed Value	Reference
Melting Point	157-159 °C	[4]	
Thin Layer Chromatography (TLC)	Mobile Phase: Toluene:Ethyl Acetate (7:3)	Rf Value: 0.3	[4]
UV-Vis Spectroscopy	Solvent: Methanol	λ_{max} : 260 nm, 304 nm	[4]
High-Performance Liquid Chromatography (HPLC)	Mobile Phase: Methanol:Water (80:20 v/v)	Retention Time: ~7.7 min	[5]
High-Performance Liquid Chromatography (HPLC)	Mobile Phase: Methanol:Water:Acetic Acid (85:13.5:1.5 v/v/v)	Detection Wavelength: 300 nm	[1]
Mass Spectrometry (ESI+)	[M+H] ⁺ at m/z 293	[1][2]	

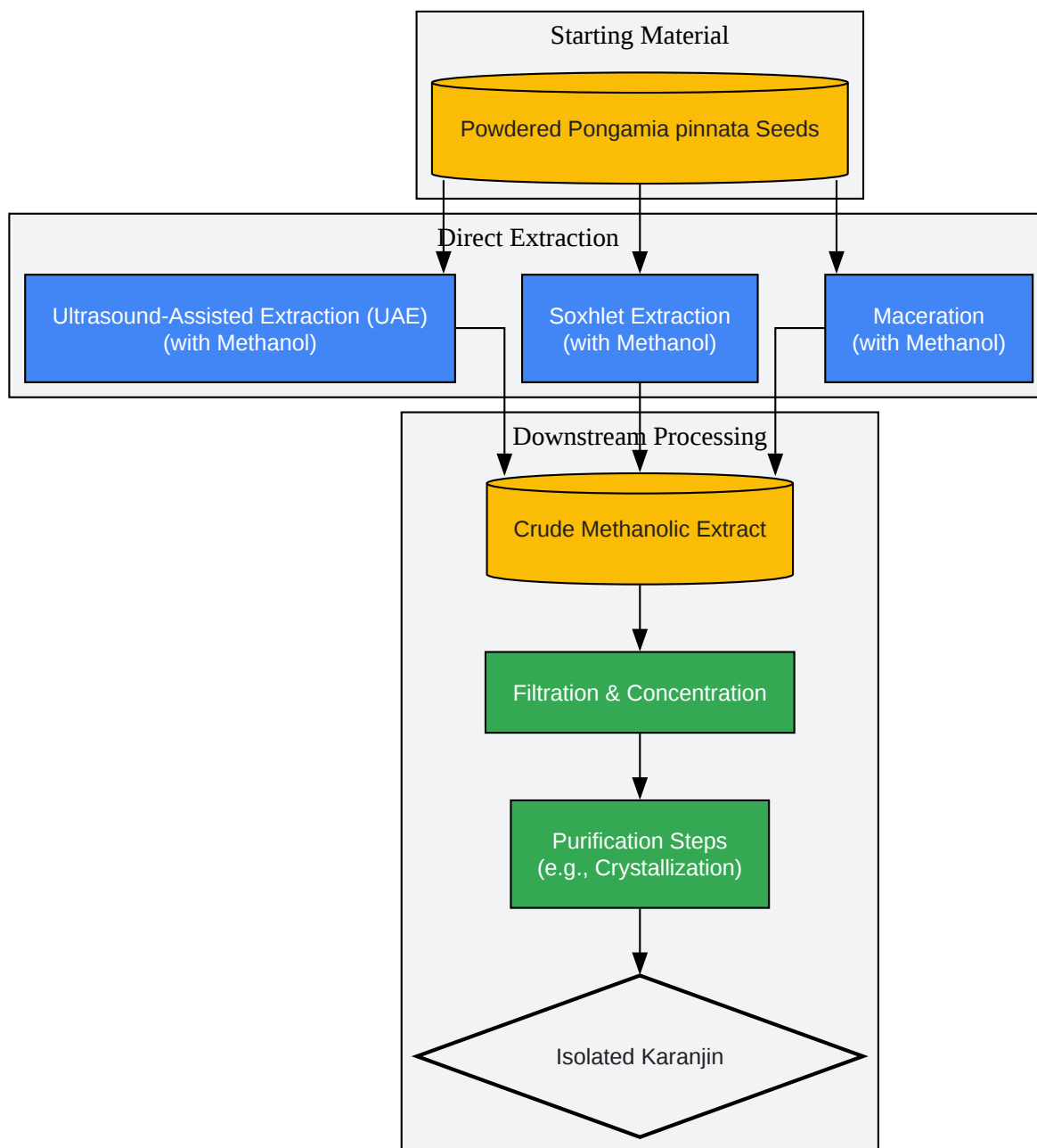
Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for **Karanjin** isolation.



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Caption: Workflow for **Karanjin** isolation from seeds via oil extraction.



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Caption: Direct extraction workflows for **Karanjin** from powdered seeds.

Experimental Protocols

Protocol 1: High-Yield Isolation from Karanja Seed Oil

This protocol is adapted from a method that avoids column chromatography, aiming for higher yields suitable for larger batches.^[4] It focuses on liquid-liquid extraction followed by crystallization.

Materials and Equipment:

- Karanja (*Pongamia pinnata*) seed oil
- Methanol (reagent grade)
- Petroleum ether (40-60 °C)
- Acetone (reagent grade)
- Separatory funnel (2 L or appropriate size)
- Rotary evaporator
- Beakers and Erlenmeyer flasks
- Filtration apparatus (Buchner funnel, filter paper)
- Refrigerator/Freezer
- Analytical balance

Methodology:

- Liquid-Liquid Extraction:
 - In a large separatory funnel, mix Karanja seed oil with methanol in a 1:2 (v/v) ratio (e.g., 500 mL of oil with 1 L of methanol).
 - Shake the funnel vigorously for 10-15 minutes, periodically venting to release pressure.

- Allow the layers to separate completely. The lower layer is the methanol extract.
- Drain the lower methanolic layer into a collection flask.
- Repeat the extraction of the oil layer two more times with fresh methanol.
- Pool all the methanol fractions.
- Concentration and Initial Precipitation:
 - Concentrate the pooled methanol extract using a rotary evaporator at 40-50 °C until the volume is significantly reduced.
 - Transfer the concentrated extract to a beaker and allow it to stand undisturbed for 48 hours. Two layers will form.
 - Carefully separate the lower, dark brown oily layer. A yellowish oily precipitate will be present.
- Washing and Crude Isolation:
 - Wash the yellowish precipitate twice with petroleum ether to remove residual oil. Decant the petroleum ether after each wash.
 - Dry the precipitate to obtain crude **Karanjin**.
 - Dissolve the dried precipitate in a sufficient quantity of methanol.
 - Store the methanolic solution at freezing temperatures (e.g., -20 °C) for 2-3 weeks. The product will slowly crystallize and settle.
- Purification by Recrystallization:
 - Collect the settled crystals by filtration.
 - Dissolve the collected crystals in a minimal amount of hot acetone.
 - Filter the hot solution to remove any insoluble impurities.

- Allow the filtrate to cool slowly to room temperature, and then place it in a freezer overnight to induce crystallization.
- Collect the resulting white, needle-shaped crystals of pure **Karanjin** by filtration and dry them under vacuum.

Protocol 2: Optimized Ultrasound-Assisted Extraction (UAE) from Seeds

This protocol is based on an optimized method for rapid and efficient extraction of **Karanjin** directly from the seeds.^[5]

Materials and Equipment:

- Pongamia pinnata seeds, dried and powdered
- Methanol (HPLC grade)
- Ultrasonic bath or probe sonicator
- Shaker or magnetic stirrer
- Centrifuge
- Rotary evaporator
- HPLC system for quantification

Methodology:

- Sample Preparation:
 - Grind the dried Pongamia pinnata seeds into a fine powder (e.g., 40-60 mesh).
- Ultrasound-Assisted Extraction:
 - Weigh a precise amount of the powdered seed material (e.g., 10 g).

- Place the powder in an Erlenmeyer flask.
- Add methanol according to the optimized solvent-to-drug ratio of approximately 86:1 (v/w) (e.g., 860 mL of methanol for 10 g of powder).
- Place the flask in an ultrasonic bath set to the optimized temperature of approximately 58 °C.
- Sonicate for the optimized duration of about 25 minutes.
- Isolation of Crude Extract:
 - After sonication, filter the mixture through Whatman No. 1 filter paper to separate the solid residue.
 - Wash the residue with a small amount of fresh methanol to ensure complete recovery of the extract.
 - Combine the filtrates and concentrate them using a rotary evaporator under reduced pressure to obtain the crude extract.
- Purification and Quantification:
 - The crude extract can be further purified using the recrystallization steps outlined in Protocol 1 (Step 4).
 - For quantification, dissolve a known weight of the crude extract in methanol to a specific concentration (e.g., 1 mg/mL).
 - Filter the solution through a 0.2 µm syringe filter.
 - Analyze the sample using a validated HPLC method (e.g., C18 column, mobile phase of methanol:water 80:20, detection at 260 nm) to determine the percentage yield of **Karanjin**.[\[5\]](#)

Concluding Remarks

The protocols described provide robust and high-yield methods for the isolation of **Karanjin** from *Pongamia pinnata* seeds. The choice between extracting from the oil or directly from the powdered seeds will depend on the available starting material and processing capabilities. Protocol 1 is well-suited for processing large volumes of Karanja oil and avoids chromatographic losses, making it scalable. Protocol 2, utilizing UAE, offers a rapid and highly efficient method for direct extraction from the seeds, which is ideal for laboratory-scale research and process optimization studies. For all protocols, the identity and purity of the final product should be confirmed using standard analytical techniques such as TLC, HPLC, melting point determination, and spectroscopic methods.

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- To cite this document: BenchChem. [Application Notes: High-Yield Isolation of Karanjin from *Pongamia pinnata* Seeds]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1673290#high-yield-isolation-of-karanjin-from-pongamia-pinnata-seeds\]](https://www.benchchem.com/product/b1673290#high-yield-isolation-of-karanjin-from-pongamia-pinnata-seeds)

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